N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide
Description
N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide is a complex organic compound characterized by its unique cyclopropyl and imidazole structures
Properties
IUPAC Name |
N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2)12(10-6-4-3-5-7-10)13(14)17-20(18,19)11-8-15-9-16-11/h3-9,12-13,17H,1-2H3,(H,15,16)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAOWVXBPGFWMR-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1NS(=O)(=O)C2=CN=CN2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1NS(=O)(=O)C2=CN=CN2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl ring, introduction of the phenyl group, and subsequent attachment of the imidazole and sulfonamide groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and imidazole groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-4-sulfonamide
- N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-6-sulfonamide
Uniqueness
N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-1H-imidazole-5-sulfonamide is unique due to its specific stereochemistry and the position of the sulfonamide group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
